

An In-depth Technical Guide on Disulfoton Sulfone (CAS: 2497-06-5)

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Compound of Interest

Compound Name: Disulfoton sulfone

Cat. No.: B150065

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Executive Summary

Disulfoton sulfone (CAS Number: 2497-06-5) is a principal and persistent metabolite of the systemic organophosphate insecticide, Disulfoton.[1][2] Formed via metabolic oxidation, this compound is of significant interest due to its toxicological profile, which includes potent inhibition of acetylcholinesterase (AChE), a mechanism it shares with its parent compound.[3][4] Understanding the physicochemical properties, metabolic fate, mechanism of action, and analytical detection methods for **Disulfoton sulfone** is critical for comprehensive risk assessment, environmental monitoring, and in the context of drug development, for understanding potential off-target effects of related chemical structures. This guide provides a consolidated technical overview of **Disulfoton sulfone**, presenting key data, experimental methodologies, and relevant biological pathways.

Physicochemical and Toxicological Data

Disulfoton sulfone is an oily liquid, typically colorless to yellow, and is characterized as a highly toxic compound.[5][6] Its formation is a result of the oxidation of the thioether sulfur in the parent Disulfoton molecule.[7] The toxicological relevance of **Disulfoton sulfone** is significant, as it and other metabolites are often more potent inhibitors of acetylcholinesterase than Disulfoton itself.[3][4]

Physicochemical Properties

Quantitative data for **Disulfoton sulfone** has been compiled from various sources to provide a clear reference.

Property	Value	Source
CAS Number	2497-06-5	[5][8][9]
Molecular Formula	C ₈ H ₁₉ O ₄ PS ₃	[5][8]
Molecular Weight	306.40 g/mol	[5][8][10]
Appearance	Oily, Colorless to Yellow Liquid	[5][6]
Solubility	Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol	[6]
Storage Conditions	-20°C, under inert atmosphere, hygroscopic	[5][6]

Toxicological Data

The toxicity of Disulfoton and its metabolites, including the sulfone, is primarily attributed to their ability to inhibit acetylcholinesterase. Disulfoton itself is classified as a "super toxic" substance.[11] While specific LD50 values for **Disulfoton sulfone** are not readily available in the provided search results, the toxicity of its parent compound and related metabolites underscores its hazardous nature. For context, the oral lethal dose of Disulfoton in humans is estimated to be less than 5 mg/kg.[11]

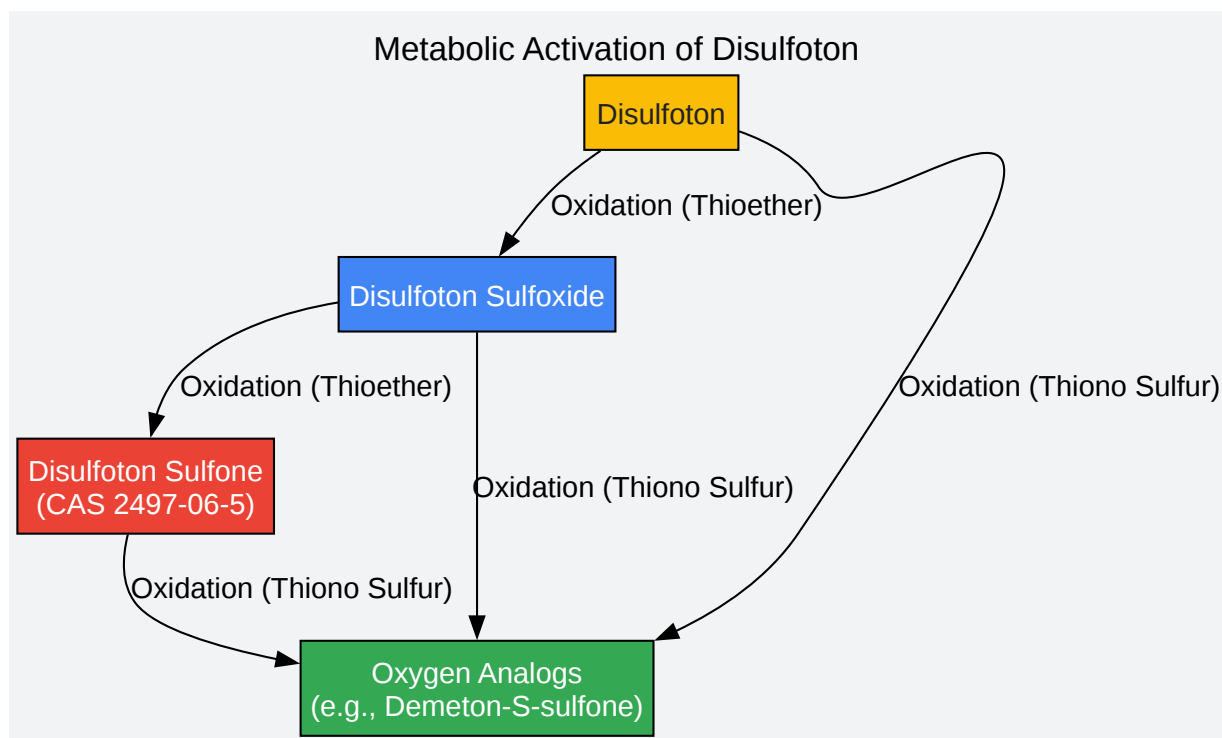
Compound	Species	Route	LD50 Value	Source
Disulfoton	Rat (female)	Oral	1.5 - 5.0 mg/kg bw	[12]
Disulfoton	Rat (male)	Oral	5.0 mg/kg bw	[12]
Disulfoton	Honey Bee	Contact	4.1 µ g/bee	[13]
Disulfoton Sulfoxide	Honey Bee	Contact	1.1 µ g/bee	[13]
Disulfoton Sulfone	Bobwhite Quail	Dietary (LC50)	558 ppm	[13]

Note: The data highlights the high toxicity of the parent compound and its metabolites. The sulfone and sulfoxide metabolites are often of equal or greater toxicity than the parent Disulfoton.[\[13\]](#)

Metabolism and Mechanism of Action

Metabolic Pathway of Disulfoton

Disulfoton undergoes rapid oxidation in biological systems and the environment, primarily in the liver, to form several metabolites.[\[3\]](#)[\[7\]](#)[\[11\]](#) The two key initial steps involve the oxidation of the thioether sulfur to form Disulfoton sulfoxide and subsequently **Disulfoton sulfone**.[\[1\]](#)[\[11\]](#) A parallel pathway involves the oxidation of the thiono sulfur to create the highly potent oxygen analogs (oxons).[\[7\]](#) These metabolic activations result in compounds that are often more potent AChE inhibitors than the parent molecule.[\[3\]](#)

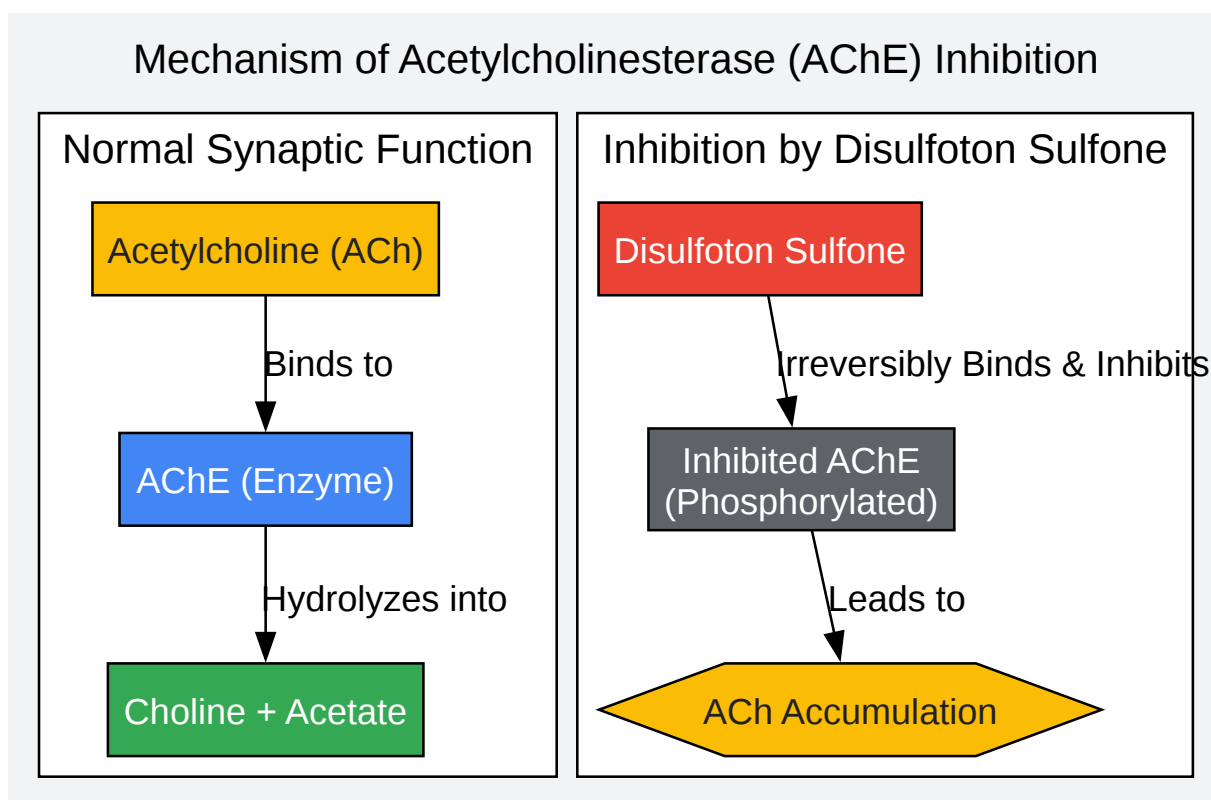


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Metabolic pathway of Disulfoton to its sulfone and oxon metabolites.

Mechanism of Action: Acetylcholinesterase Inhibition

Like all organophosphates, the primary mechanism of toxicity for **Disulfoton sulfone** is the inhibition of the enzyme acetylcholinesterase (AChE).^[11] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By phosphorylating the serine hydroxyl group at the active site of AChE, organophosphates form a stable, inactive complex.^[11] This leads to the accumulation of ACh, causing continuous stimulation of cholinergic receptors, resulting in a state known as a "cholinergic crisis."^{[3][11]} This overstimulation manifests as a range of symptoms, from nausea and confusion to respiratory failure and death.^[11]



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*Diagram illustrating the inhibition of AChE by **Disulfoton sulfone**.*

Experimental Protocols

Protocol: Residue Analysis in Agricultural Products via QuEChERS and UHPLC-MS/MS

This protocol is a synthesized methodology based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedures for pesticide residue analysis.[14][15][16][17]

Objective: To extract and quantify **Disulfoton sulfone** and other metabolites from a complex matrix (e.g., vegetables, grains).[17]

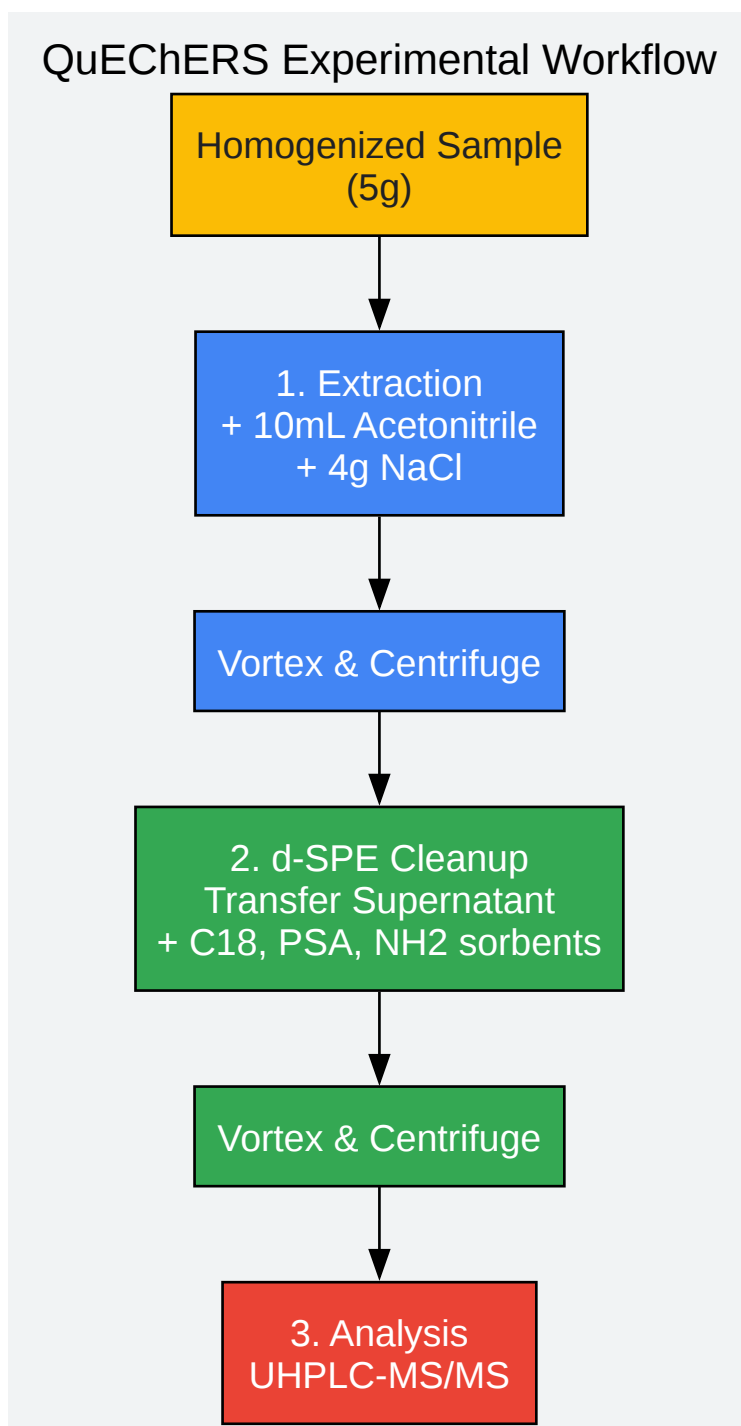
1. Sample Preparation and Extraction: a. Homogenize 5.0 g of the sample material.[17] For dry samples like wheat or peanuts, presoak in 5 mL of water.[17] b. Place the homogenized sample into a 50 mL centrifuge tube.[16][17] c. Add 10 mL of acetonitrile as the extraction solvent.[14] d. Vortex the mixture for 10 minutes to ensure thorough extraction.[17] e. Add 4 g of NaCl to

induce phase separation.[17] Vortex for 30 seconds. f. Centrifuge the tube for 5 minutes at a high speed (e.g., 4000 rpm) to separate the organic layer.[17]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1.5 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.[17] b. The tube should contain a pre-weighed mixture of d-SPE sorbents: 50 mg of C18 (to remove nonpolar interferences), 50 mg of Primary Secondary Amine (PSA) (to remove sugars and fatty acids), and 50 mg of aminopropyl (NH₂).[17][18] c. Vortex the tube for 1 minute to facilitate the cleanup process. d. Centrifuge for 5 minutes to pellet the sorbents.

3. Analysis by UHPLC-MS/MS: a. Take the final cleaned extract for analysis. b. Instrumentation: Ultra-High Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS).[17] c. Column: A C18 column (e.g., 150 mm x 2.1 mm, 5 µm) is typically used.[17] d. Mobile Phase: Gradient elution with water and acetonitrile.[17] e. Ionization Mode: Positive electrospray ionization (ESI+).[17] f. Detection: Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of **Disulfoton sulfone** and its related metabolites.[17]

QuEChERS Experimental Workflow



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Workflow for pesticide residue analysis using the QuEChERS method.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a generalized method based on the principles of enzyme inhibition assays used to screen for AChE inhibitors.

Objective: To determine the in vitro inhibitory potential (e.g., IC₅₀) of **Disulfoton sulfone** on AChE activity.

1. Reagent Preparation: a. AChE Solution: Prepare a stock solution of purified AChE (from a commercial source, e.g., electric eel or human recombinant) in a suitable buffer (e.g., phosphate buffer, pH 7.4). b. Substrate Solution: Prepare a solution of Acetylthiocholine iodide (ATCI) in buffer. c. Chromogen: Prepare a solution of 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in buffer. d. Inhibitor Solution: Prepare serial dilutions of **Disulfoton sulfone** in a solvent like DMSO, then further dilute in the assay buffer.

2. Assay Procedure (96-well plate format): a. To each well, add 20 µL of the **Disulfoton sulfone** solution at various concentrations (or buffer for control). b. Add 160 µL of the AChE enzyme solution to each well. c. Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 35°C) to allow the inhibitor to bind to the enzyme.^[19] d. Initiate the reaction by adding 20 µL of a pre-mixed solution containing the substrate (ATCI) and the chromogen (DTNB). e. Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader. The rate of color change (yellow product) is proportional to AChE activity.

3. Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Determine the percentage of enzyme inhibition relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

Disulfoton sulfone is a toxicologically significant metabolite that plays a crucial role in the overall risk profile of its parent insecticide, Disulfoton. Its primary mechanism of action, the potent and irreversible inhibition of acetylcholinesterase, makes it a compound of high concern for environmental and human health. The analytical methods outlined, particularly the robust QuEChERS-UHPLC-MS/MS approach, are essential for accurate monitoring in various matrices. For researchers in toxicology and drug development, the study of **Disulfoton sulfone** provides a classic model for understanding metabolic activation and the structure-activity relationships of organophosphate inhibitors.

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